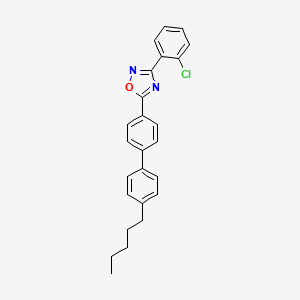![molecular formula C25H24N8O3 B11697729 N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)
N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine est un composé organique complexe appartenant à la classe des dérivés de la triazine. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazine substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle triazine : Cela peut être réalisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Réactions de substitution : Le cycle triazine est ensuite soumis à des réactions de substitution pour introduire les groupes 3,4-diméthylphényl, 4-méthoxybenzylidène et 4-nitrophényl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Solvants halogénés et catalyseurs comme le palladium ou le cuivre.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro ou carbonyl correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux et de revêtements avancés.
Mécanisme d'action
Le mécanisme d'action de N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou des acides nucléiques. Le composé peut moduler les voies biologiques en inhibant ou en activant ces cibles, ce qui conduit à divers effets biologiques.
Applications De Recherche Scientifique
N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-diméthylphényl)-1,3,5-triazine-2,4-diamine
- N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3,5-triazine-2,4-diamine
Unicité
N-(3,4-diméthylphényl)-6-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-N’-(4-nitrophényl)-1,3,5-triazine-2,4-diamine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C25H24N8O3 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
4-N-(3,4-dimethylphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H24N8O3/c1-16-4-7-20(14-17(16)2)28-24-29-23(27-19-8-10-21(11-9-19)33(34)35)30-25(31-24)32-26-15-18-5-12-22(36-3)13-6-18/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+ |
Clé InChI |
CFWWUSZYGLZRMM-CVKSISIWSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697654.png)

![N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide](/img/structure/B11697664.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)

![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11697697.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11697704.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B11697714.png)
